molecular formula C14H24N2O B2415059 N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide CAS No. 2310205-54-8

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide

Cat. No.: B2415059
CAS No.: 2310205-54-8
M. Wt: 236.359
InChI Key: JTUXCHYZNDEWKN-UHFFFAOYSA-N
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Description

“N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide” is a chemical compound with the IUPAC name “tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate”. It has a molecular weight of 237.34 . The compound is typically stored at a temperature of 4°C and appears as a powder .


Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves reactions of tert-butyl amines with benzoic acid or its derivatives, using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 237.34 .

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it is harmful if swallowed (GHS07). The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-14(2,3)15-13(17)16-9-7-12(8-10-16)11-5-4-6-11/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXCHYZNDEWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(=C2CCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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